molecular formula C14H11NO B11723771 3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile

3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile

Cat. No.: B11723771
M. Wt: 209.24 g/mol
InChI Key: WIOGEUIWDDQIMH-UHFFFAOYSA-N
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Description

3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propenenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 6-methoxy-2-naphthaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of 3-(6-hydroxynaphthalen-2-yl)prop-2-enenitrile.

    Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)prop-2-enamine.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of cell proliferation through interaction with specific cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-hydroxynaphthalen-2-yl)prop-2-enenitrile
  • 3-(6-methoxynaphthalen-2-yl)prop-2-enamine
  • 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Uniqueness

3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile is unique due to the presence of both a methoxy group and a propenenitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(6-methoxynaphthalen-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGEUIWDDQIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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